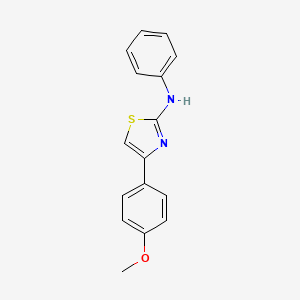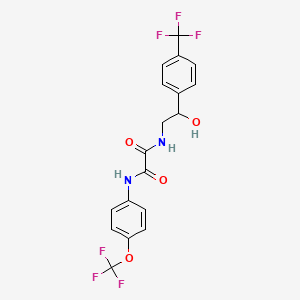![molecular formula C15H18N8 B2809776 4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine CAS No. 2415566-50-4](/img/structure/B2809776.png)
4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, particularly in the field of medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is fused with a piperazine ring substituted with a 6-ethylpyrimidin-4-yl group. This unique structure imparts significant pharmacological properties, making it a subject of interest in various scientific research areas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include 4-aminopyrazole and 4,6-dichloropyrimidine.
Substitution Reactions: The piperazine ring is introduced via nucleophilic substitution reactions. This involves reacting the pyrazolo[3,4-d]pyrimidine core with piperazine in the presence of a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.
Substitution: The piperazine ring can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ethylpyrimidine carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives of the piperazine ring.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine exhibits significant activity against various biological targets. It has been studied for its potential as an enzyme inhibitor, particularly targeting protein kinases involved in cell signaling pathways.
Medicine
In medicine, this compound is of interest due to its potential anticancer properties. It has shown efficacy in inhibiting the growth of cancer cells by targeting specific molecular pathways, making it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of pharmaceuticals and agrochemicals. Its ability to interact with biological systems makes it valuable for creating products that require precise biological activity.
作用機序
The mechanism of action of 4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of protein kinases. These enzymes play a crucial role in regulating cell growth, differentiation, and survival. By inhibiting these kinases, the compound can disrupt aberrant signaling pathways in cancer cells, leading to cell cycle arrest and apoptosis.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: The parent compound, which lacks the piperazine and ethylpyrimidine substitutions.
Pyrido[2,3-d]pyrimidine: Another fused pyrimidine derivative with similar biological activities.
Quinazoline: A structurally related compound with significant anticancer properties.
Uniqueness
4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitutions, which enhance its biological activity and selectivity. The presence of the piperazine ring and the ethyl group on the pyrimidine ring contribute to its distinct pharmacological profile, making it more effective in targeting specific protein kinases compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
特性
IUPAC Name |
4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8/c1-2-11-7-13(17-9-16-11)22-3-5-23(6-4-22)15-12-8-20-21-14(12)18-10-19-15/h7-10H,2-6H2,1H3,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOYLUHXPIQAAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCN(CC2)C3=NC=NC4=C3C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2809694.png)
![Methyl (E)-4-[3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyrrolidin-1-yl]azetidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2809695.png)


![N-(4-acetamidophenyl)-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2809700.png)

![N-(3-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2809706.png)
![N-(4-tert-butylphenyl)-3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B2809708.png)

![2-[Butyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]acetamide](/img/structure/B2809710.png)


![methyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2809716.png)
